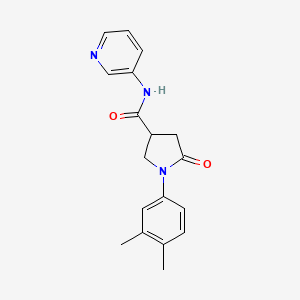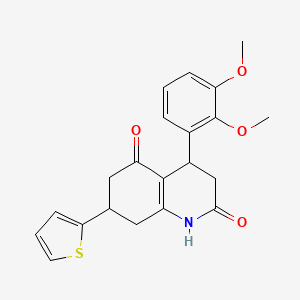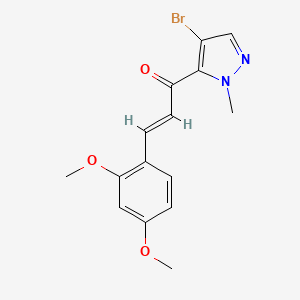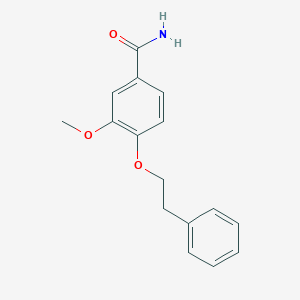
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolidine ring, a pyridine moiety, and a carboxamide group, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Pyridine Moiety: This can be done through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This is typically achieved through an amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine or phenyl rings, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Applications De Recherche Scientifique
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine moieties may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide: This compound has a similar structure but with a pyridine moiety at a different position, which may affect its reactivity and binding properties.
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide: Another structural isomer with potential differences in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its chemical behavior and interactions with biological targets.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-5-6-16(8-13(12)2)21-11-14(9-17(21)22)18(23)20-15-4-3-7-19-10-15/h3-8,10,14H,9,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDCSVVOHPAOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(aminosulfonyl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]butanamide](/img/structure/B5485137.png)
![1-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5485145.png)
![4-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5485157.png)
![3-methyl-7-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5485163.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485176.png)
![6-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5485189.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-4-methylbenzamide](/img/structure/B5485196.png)

![2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5485211.png)
![2-[2-oxo-2-(1-piperidinyl)ethyl]tetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-oxime](/img/structure/B5485227.png)
![(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5485233.png)
![N~1~-methyl-N~2~-({3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetyl)glycinamide](/img/structure/B5485252.png)


